molecular formula C7H16O3 B8598292 3,3-Dimethoxy-2,2-dimethylpropan-1-ol

3,3-Dimethoxy-2,2-dimethylpropan-1-ol

Cat. No. B8598292
M. Wt: 148.20 g/mol
InChI Key: OKWKPATVWIVZGI-UHFFFAOYSA-N
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Patent
US05055613

Procedure details

A solution of 24.4 g (0.24 mol) of 3-hydroxy-2,2-dimethylpropanal (Aldrich), 26 g (0.25 mol) of trimethyl orthoformate, and 0.5 mL of 6.8 N HCl/dioxane in 300 mL of methanol was allowed to stand at room temperature overnight. A slight excess of NaOCH3 was added and the solvent evaporated at reduced pressure. The residue was dissolved in ether and the mixture filtered. After evaporation of solvent and fractionation twice through a 15 cm Vigreux column, the product was obtained as a water white oil, bp 43°-48°/0.2mm, 18.5 g (52%).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
NaOCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3](C)([CH3:6])[CH:4]=O.[CH:8]([O:13][CH3:14])([O:11][CH3:12])OC.Cl.O1CCOCC1.O(C)[Na]>CO>[CH3:14][O:13][CH:8]([O:11][CH3:12])[C:3]([CH3:6])([CH3:4])[CH2:2][OH:1] |f:2.3|

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
OCC(C=O)(C)C
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Four
Name
NaOCH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([Na])C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent and fractionation twice through a 15 cm Vigreux column
CUSTOM
Type
CUSTOM
Details
the product was obtained as a water white oil, bp 43°-48°/0.2mm, 18.5 g (52%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(C(CO)(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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